7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione
Descripción
Propiedades
IUPAC Name |
7-(2-ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O3/c1-5-26-10-9-23-14(12-22-8-6-7-13(2)11-22)19-16-15(23)17(24)21(4)18(25)20(16)3/h13H,5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJSVFFSXMHTSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCC(C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of SMR000017144 is the P2Y12 ADP receptors on platelets. These receptors play a crucial role in platelet aggregation, a key process in blood clot formation.
Mode of Action
SMR000017144 is activated via a two-step reaction to an active thiol-containing metabolite. This active form irreversibly binds to P2Y12 ADP receptors on platelets. This binding prevents ADP from binding to P2Y12 receptors, thereby inhibiting the activation of the glycoprotein GPIIb/IIIa complex and platelet aggregation.
Biochemical Pathways
The inhibition of the P2Y12 ADP receptors disrupts the normal biochemical pathways involved in platelet aggregation. This results in a decrease in blood clot formation, which can be beneficial in conditions where there is a risk of unwanted clot formation, such as peripheral vascular disease, coronary artery disease, and cerebrovascular disease.
Actividad Biológica
7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione, commonly referred to by its CAS number 851941-25-8, is a complex organic compound belonging to the purine class. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 364.5 g/mol. The structure includes a purine core with various substituents that may influence its biological interactions.
Research indicates that compounds within the purine class often exhibit significant biological activity due to their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanism of action for 7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione has not been extensively documented; however, similar compounds have shown interactions with adenosine receptors and other nucleotide-binding sites.
Neuroprotective Effects
There is emerging evidence that compounds similar to 7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione may offer neuroprotective benefits. Research indicates that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties in neural tissues.
Study 1: Antitumor Efficacy
In a recent study examining the effects of purine derivatives on cancer cells, researchers found that certain modifications to the purine structure enhanced cytotoxicity against breast cancer cells. While this specific compound was not tested, it highlights the potential for similar derivatives to exhibit favorable antitumor activity.
Study 2: Neuroprotection in Animal Models
A study investigating neuroprotective agents in rodent models demonstrated that certain purine derivatives could reduce oxidative stress and improve cognitive functions post-injury. This suggests a possible therapeutic application for similar compounds in treating neurodegenerative diseases.
Data Table: Biological Activities of Related Compounds
Comparación Con Compuestos Similares
Structural Modifications and Pharmacological Activity
Substituent Effects on Activity and Solubility
- Position 7 Modifications: Ethoxyethyl (target compound) vs. Phenacyl or benzyl groups (): Enhance receptor binding affinity but may introduce metabolic instability due to aryl moieties .
Position 8 Modifications :
- 3-Methylpiperidinylmethyl (target) vs. piperazinyl () or morpholinyl (): Piperidinyl groups offer moderate basicity, influencing pH-dependent solubility and protein binding. Piperazinyl analogs (e.g., ) often show enhanced solubility due to ionizable nitrogen .
- Sulfanyl or thioether substituents (): Improve redox-modulating activity but may increase toxicity risks .
Position 1/3 Methyl Groups :
Research Findings from Key Analogs
- Anti-inflammatory Activity :
8-Methoxy derivatives () significantly reduced TNF-α levels and carrageenan-induced edema, with ester/carboxylic acid groups at position 7 showing superior efficacy . - Metabolic Stability :
Isohexyl-substituted purine-2,6-diones () exhibited optimal activity among alkyl derivatives, though longer chains (e.g., n-decyl) reduced solubility without improving potency . - Receptor Targeting: Tricyclic xanthines () demonstrated cannabinoid receptor agonism, suggesting purine-2,6-diones with bulky substituents (e.g., benzimidazole-thioethyl in ) may engage G-protein-coupled receptors .
Métodos De Preparación
Alkylation at Position 7
The 7-position alkylation employs 3-methyl-3,7-dihydro-purine-2,6-dione as the starting material. A methanesulfonic acid ester of 2-ethoxyethyl serves as the alkylating agent under basic conditions.
Procedure :
- Dissolve 3-methyl-3,7-dihydro-purine-2,6-dione (20.0 g) and potassium bicarbonate (13.2 g) in N-methyl-2-pyrrolidone (NMP, 140 mL) at 50°C.
- Add methanesulfonic acid 2-ethoxyethyl ester (20.5 g) dropwise over 15 minutes.
- Stir at 50°C for 7.5 hours, then quench with water (400 mL).
- Filter and wash the precipitate to isolate 7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-purine-2,6-dione as a white solid (94% yield, 97.6% HPLC purity).
Key Parameters :
- Solvent : NMP enhances solubility and reaction efficiency.
- Base : Potassium bicarbonate neutralizes generated acids, preventing decomposition.
- Temperature : 50°C balances reaction rate and selectivity.
Halogenation at Position 8
Chlorination or iodination at position 8 introduces a leaving group for subsequent substitution.
Chlorination with N-Chlorosuccinimide (NCS) :
- Suspend 7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-purine-2,6-dione (10.0 g) in dimethylformamide (DMF, 100 mL).
- Add NCS (8.2 g) and stir at 25°C for 12 hours.
- Quench with ice water, filter, and dry to obtain 8-chloro-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-purine-2,6-dione (83% yield).
Alternative Iodination :
Introduction of the (3-Methylpiperidin-1-yl)Methyl Group
The 8-halogenated intermediate undergoes nucleophilic substitution or a Mannich-type reaction to install the (3-methylpiperidin-1-yl)methyl moiety.
Method A: Nucleophilic Substitution
- React 8-chloro-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-purine-2,6-dione (5.0 g) with 3-methylpiperidine (3.2 g) and formaldehyde (37% solution, 4.5 mL) in NMP at 110°C for 6 hours.
- Purify via column chromatography (ethyl acetate/methanol) to isolate the target compound (68% yield).
Method B: One-Pot Mannich Reaction
- Combine 8-iodo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-purine-2,6-dione (5.0 g), 3-methylpiperidine (3.0 g), paraformaldehyde (1.8 g), and copper(I) iodide (0.5 g) in acetonitrile.
- Heat at 80°C for 8 hours under nitrogen.
- Filter and recrystallize from toluene to obtain the product (72% yield).
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Catalysis
- Chlorination : 25°C prevents over-halogenation.
- Mannich Reaction : Copper(I) iodide accelerates the three-component coupling.
Characterization and Analytical Data
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Target Position | Yield (%) |
|---|---|---|---|
| 7-Substitution | 2-ethoxyethyl bromide, K₂CO₃, DMF, 80°C | 7 | 65–75 |
| 8-Substitution | 3-methylpiperidine, NBS, CH₃CN, reflux | 8 | 50–60 |
Advanced: How can computational tools predict the biological activity of novel 7,8-disubstituted purine-2,6-dione derivatives?
Answer:
Virtual screening using platforms like *Chemicalize.org * (ChemAxon) can predict drug-like properties and target interactions:
- Parameters Analyzed : Lipophilicity (logP), polar surface area (PSA), and hydrogen-bonding capacity to assess bioavailability .
- Molecular Docking : Simulations with enzymes (e.g., phosphodiesterases or kinases) identify potential binding affinities. For example, the 3-methylpiperidinyl group may enhance interactions with hydrophobic pockets in target proteins .
- ADMET Profiling : Predictive models evaluate toxicity risks (e.g., hepatotoxicity) and metabolic stability, guiding prioritization of analogs for in vitro testing .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- FTIR : Identifies carbonyl groups (C=O stretches at ~1660–1700 cm⁻¹) and amine/ether functionalities .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated m/z 417.24 for C₁₉H₂₉N₅O₃) .
- NMR :
- ¹H NMR : Signals for methyl groups (δ 1.2–1.5 ppm), ethoxyethyl protons (δ 3.4–3.7 ppm), and piperidinyl protons (δ 2.5–3.0 ppm) .
- ¹³C NMR : Carbonyl carbons (δ 160–170 ppm) and quaternary carbons in the purine ring .
Advanced: What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?
Answer:
- Pharmacokinetic (PK) Studies : Measure bioavailability and tissue distribution to explain disparities in efficacy. For example, poor solubility may limit in vivo activity despite strong in vitro binding .
- Metabolite Profiling : LC-MS identifies active or inactive metabolites that alter observed effects .
- Dose-Response Refinement : Adjust dosing regimens in vivo to match in vitro IC₅₀ values, accounting for plasma protein binding .
Basic: What structural features influence the compound’s physicochemical properties?
Answer:
- 7-Substituent : The 2-ethoxyethyl group increases hydrophilicity (lower logP) compared to longer alkyl chains, improving aqueous solubility .
- 8-Substituent : The 3-methylpiperidinyl moiety enhances membrane permeability via moderate lipophilicity and hydrogen-bond acceptor capacity .
- Core Modifications : Methyl groups at positions 1 and 3 stabilize the purine ring against metabolic degradation .
Advanced: How to design experiments to elucidate the compound’s mechanism of action in modulating nucleotide pathways?
Answer:
- Target Identification : Use pull-down assays with biotinylated analogs to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
- Enzyme Inhibition Assays : Test activity against purified enzymes (e.g., PDE4 or adenosine deaminase) using fluorogenic substrates .
- Gene Knockdown Studies : siRNA silencing of putative targets (e.g., kinases) in cell lines to observe rescue or loss of compound efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
